molecular formula C9H8Cl4FNO2S2 B13424314 N-Phenyl-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)methanesulphonamide CAS No. 22729-75-5

N-Phenyl-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)methanesulphonamide

Cat. No.: B13424314
CAS No.: 22729-75-5
M. Wt: 387.1 g/mol
InChI Key: SVIKNKPDPGCMAE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide involves the reaction of phenylamine with 1,1,2,2-tetrachloro-2-fluoroethanethiol in the presence of methanesulfonyl chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted sulfonamides. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its toxicological effects on aquatic organisms.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Employed as a pesticide due to its high toxicity to pests.

Mechanism of Action

The mechanism of action of N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide involves the inhibition of key enzymes in the target organisms. The compound interacts with molecular targets such as enzymes involved in cellular respiration, leading to the disruption of metabolic processes and eventual death of the organism .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N-[(1,1,2,2-tetrachloroethyl)thio]methanesulfonamide
  • N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]ethanesulfonamide

Uniqueness

N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide is unique due to the presence of both fluorine and chlorine atoms in its structure, which enhances its reactivity and toxicity compared to similar compounds. This unique combination of halogens makes it particularly effective as a pesticide .

Properties

CAS No.

22729-75-5

Molecular Formula

C9H8Cl4FNO2S2

Molecular Weight

387.1 g/mol

IUPAC Name

N-phenyl-N-(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanylmethanesulfonamide

InChI

InChI=1S/C9H8Cl4FNO2S2/c1-19(16,17)15(7-5-3-2-4-6-7)18-9(12,13)8(10,11)14/h2-6H,1H3

InChI Key

SVIKNKPDPGCMAE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC=C1)SC(C(F)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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